molecular formula C27H27NO7 B12418926 NF-kappaB/MAPK-IN-1

NF-kappaB/MAPK-IN-1

Cat. No.: B12418926
M. Wt: 477.5 g/mol
InChI Key: PUWGXAJLVXPFFP-AWNIVKPZSA-N
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Description

Overview of NF-κB Signaling Cascades

The NF-κB family of transcription factors plays a pivotal role in orchestrating the body's response to a variety of stimuli, including stress, cytokines, and pathogens. nih.gov Inappropriate regulation of NF-κB has been linked to a range of inflammatory and autoimmune diseases, as well as cancer. nih.gov

The canonical, or classical, NF-κB pathway is the most common route of activation. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. nih.gov This complex then phosphorylates IκB proteins, targeting them for degradation. This allows the NF-κB dimer, typically a heterodimer of p50 and RelA (p65), to translocate to the nucleus and initiate the transcription of target genes. nih.gov

Table 1: Key Components of the Canonical NF-κB Pathway

ComponentFunction
IKK Complex (IKKα, IKKβ, NEMO) Phosphorylates IκB proteins, initiating their degradation.
IκB Proteins Inhibit NF-κB by sequestering it in the cytoplasm.
NF-κB Dimers (e.g., p50/RelA) Translocate to the nucleus to act as transcription factors.
Upstream Stimuli Pro-inflammatory cytokines (e.g., TNF-α, IL-1), pathogen-associated molecular patterns (PAMPs).

The non-canonical, or alternative, NF-κB pathway is activated by a more specific set of stimuli, primarily members of the tumor necrosis factor (TNF) receptor superfamily. This pathway is crucial for B-cell maturation and the development of lymphoid organs. It involves the activation of NF-κB-inducing kinase (NIK), which in turn activates an IKKα homodimer. This leads to the processing of the p100 protein to its p52 form, which then dimerizes with RelB and translocates to the nucleus to regulate gene expression.

Table 2: Key Components of the Non-Canonical NF-κB Pathway

ComponentFunction
NIK (NF-κB-inducing kinase) Key kinase that activates the IKKα homodimer.
IKKα Homodimer Phosphorylates p100, leading to its processing.
p100/p52 p100 is processed to the active p52 subunit.
RelB Dimerizes with p52 to form the active transcription factor.
Upstream Stimuli Members of the TNF receptor superfamily (e.g., BAFF-R, CD40).

Once in the nucleus, NF-κB dimers bind to specific DNA sequences in the promoter or enhancer regions of a wide array of target genes. These genes encode proteins involved in inflammation (e.g., cytokines, chemokines), cell adhesion, and cell survival. This broad range of target genes underscores the central role of NF-κB in coordinating cellular responses to various signals.

Overview of Mitogen-Activated Protein Kinase (MAPK) Signaling Modules

The MAPK pathways are a series of protein kinase cascades that are highly conserved in eukaryotes. They play a critical role in transducing extracellular signals to the cell nucleus, thereby regulating gene expression and a multitude of cellular processes.

The ERK pathway is typically activated by growth factors and mitogens. It is a key regulator of cell proliferation, differentiation, and survival. The core of this pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K or MEK), and the MAPK itself (ERK). Dysregulation of the ERK pathway is frequently observed in various types of cancer.

The JNK pathway is primarily activated by stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock. It plays a crucial role in apoptosis (programmed cell death), inflammation, and cellular stress responses. Similar to the ERK pathway, the JNK pathway is organized as a three-tiered kinase cascade.

The Dual Inhibitor: NF-kappaB/MAPK-IN-1 (compound 11a)

This compound, also known as compound 11a, is a derivative of paeonol, a compound with known anti-inflammatory properties. nih.gov This synthetic derivative has been shown to be a potent inhibitor of both the NF-κB and MAPK signaling pathways. nih.govmedchemexpress.com

Research Findings on this compound

Inhibition of Nitric Oxide Production: In in vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), compound 11a demonstrated significant inhibitory activity against the production of nitric oxide (NO), a key inflammatory mediator. The half-maximal inhibitory concentration (IC50) was determined to be 6.96 µM. nih.govmedchemexpress.com

Suppression of Pro-inflammatory Gene Expression: The compound was found to suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are critical in the inflammatory process. medchemexpress.com

Inhibition of MAPK and NF-κB Pathways: Preliminary mechanism studies suggest that compound 11a inhibits the expression of Toll-like receptor 4 (TLR4). nih.gov TLR4 is a key receptor that recognizes LPS and initiates downstream signaling cascades, including the NF-κB and MAPK pathways. By inhibiting TLR4 expression, compound 11a effectively blocks the activation of both of these crucial inflammatory signaling routes. nih.gov Specifically, it has been shown to suppress the activation of ERK and p38, two key kinases in the MAPK pathway. medchemexpress.com

Therapeutic Potential in Rheumatoid Arthritis: Further research has indicated that compound 11a has a notable therapeutic effect in a rat model of adjuvant-induced arthritis, suggesting its potential for the treatment of rheumatoid arthritis. nih.gov

Table 3: Biological Activity of this compound (compound 11a)

ActivityMeasurementResult
Inhibition of NO ProductionIC50 in LPS-stimulated RAW 264.7 macrophages6.96 µM nih.govmedchemexpress.com
Inhibition of Pro-inflammatory Gene ExpressionSuppression of LPS-induced iNOS and COX-2Observed medchemexpress.com
Mechanism of ActionInhibition of TLR4 expressionPostulated nih.gov
Inhibition of MAPK PathwaySuppression of ERK and p38 activationObserved medchemexpress.com
In vivo EfficacyTherapeutic effect in a rat model of arthritisDemonstrated nih.gov

The dual inhibitory action of this compound on these two convergent and critical inflammatory pathways highlights its potential as a lead compound for the development of new anti-inflammatory therapies.

p38 MAPK Pathway

The p38 MAPK pathway is a key signaling cascade, primarily activated by environmental stresses and inflammatory cytokines. creative-diagnostics.comsinobiological.com It is one of the three major MAPK signaling pathways and plays a critical role in regulating inflammation, apoptosis, cell cycle control, and cell differentiation. youtube.comcreative-diagnostics.com

The activation of the p38 MAPK pathway follows a tiered kinase module. qiagen.com It begins with an upstream MAPKKK (e.g., MEKKs, ASK1, TAK1) which phosphorylates and activates a MAPKK (MKK3, MKK6). qiagen.comnih.gov These MAPKKs then dually phosphorylate specific threonine and tyrosine residues (the TGY motif) within the activation loop of p38 MAPK isoforms (α, β, γ, and δ), leading to their activation. creative-diagnostics.comsinobiological.comnih.gov The pathway can also be regulated by scaffolding proteins like OSM (osmosensing scaffold for MEKK3), which organize the kinase cascade to ensure signaling specificity. creative-diagnostics.com

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors. sinobiological.com Key downstream kinases include MAPK-activated protein kinases (MAPKAPKs) such as MK2, and mitogen- and stress-activated kinases (MSKs). qiagen.com Important transcription factor targets include ATF2, p53, and MEF2, which in turn regulate the expression of genes involved in inflammatory responses, such as cytokines, and cell cycle progression. qiagen.comnih.gov

ComponentExamplesFunction
MAPKKKTAK1, ASK1, MEKK3/4Activates MAPKK in response to stress/cytokine signals. nih.gov
MAPKKMKK3, MKK6Directly phosphorylates and activates p38 MAPK. cellsignal.com
MAPKp38α, p38β, p38γ, p38δPhosphorylates downstream kinases and transcription factors. sinobiological.com
Downstream KinasesMK2, MSK1/2Mediate further downstream signaling events. qiagen.com
Transcription FactorsATF-2, p53, MEF-2, Elk-1Regulate gene expression for inflammation, cell cycle, and apoptosis. cellsignal.com

Interplay and Crosstalk between NF-κB and MAPK Pathways in Cellular Regulation

The NF-κB and MAPK signaling pathways are intricately connected and engage in extensive crosstalk, which is crucial for a coordinated cellular response. oup.com This interplay allows cells to fine-tune their responses to various stimuli, integrating signals to control inflammation, immunity, and cell fate. The interactions can be synergistic, antagonistic, or conditional, depending on the cell type and context.

One primary mode of crosstalk involves the MAPK pathways modulating NF-κB activation. The p38 MAPK and JNK pathways, in particular, can influence the activity of the IκB kinase (IKK) complex, which is the central activator of the canonical NF-κB pathway. researchgate.net Furthermore, p38 MAPK can regulate the transcriptional activity of NF-κB without affecting its ability to bind DNA. nih.gov This is achieved by p38 phosphorylating and activating coactivator proteins like p300, which then acetylate the p65 subunit of NF-κB, enhancing its capacity to initiate gene transcription. nih.gov

Conversely, NF-κB can also regulate the activity of MAPK pathways. For instance, NF-κB is required for the expression of certain genes that are components of or are regulated by the MAPK cascade. nih.gov Studies have shown that NF-κB can control the expression of genes like c-fos, a key component of the AP-1 transcription factor, which is a major downstream target of the ERK MAPK pathway. nih.gov This indicates a feedback loop where the two pathways mutually regulate each other's activity and downstream effects. oup.com This crosstalk is essential for processes like the production of pro-inflammatory cytokines, where both pathways often need to be active simultaneously. nih.govnih.gov

Pathophysiological Roles of Dysregulated NF-κB and MAPK Signaling

Dysregulation of the tightly controlled NF-κB and MAPK signaling networks is a critical factor in the pathogenesis of a wide range of human diseases. nih.govmdpi.com Persistent or inappropriate activation of these pathways can disrupt cellular homeostasis and drive disease progression.

Chronic Inflammatory Conditions

Both NF-κB and p38 MAPK are master regulators of the inflammatory response. nih.govcreative-diagnostics.com They control the production of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. nih.govsinobiological.com In chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, these pathways are constitutively active, leading to sustained production of inflammatory molecules that cause tissue damage. youtube.com The p38 MAPK pathway, for example, is a key regulator of pro-inflammatory cytokine biosynthesis at both the transcriptional and translational levels. sinobiological.com The crosstalk between these pathways can create a self-perpetuating cycle of inflammation, where inflammatory stimuli activate NF-κB and p38, which in turn produce more inflammatory mediators. oup.comaginganddisease.org

Oncogenesis and Tumor Progression

Aberrant activation of NF-κB and MAPK signaling is a common feature in many types of cancer. nih.govmdpi.com These pathways contribute to multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, angiogenesis, and metastasis. nih.govresearchgate.net NF-κB promotes cancer cell survival by upregulating anti-apoptotic genes. researchgate.net The MAPK pathways, particularly the ERK pathway, are frequently activated by mutations in genes like Ras and are critical for driving cancer cell proliferation. youtube.com The p38 pathway has a more complex, context-dependent role in cancer, sometimes promoting and sometimes suppressing tumor growth. nih.gov Furthermore, the interplay between NF-κB and MAPK signaling within the tumor microenvironment is crucial for promoting inflammation that supports tumor growth and progression. nih.gov4open-sciences.org

Hallmark of CancerRole of NF-κBRole of MAPK (p38/ERK)
Sustained ProliferationPromotes expression of growth factors and cyclins. nih.govERK pathway directly drives cell cycle progression. youtube.com
Evasion of ApoptosisUpregulates anti-apoptotic proteins (e.g., c-IAPs, Bcl-xL). researchgate.netContext-dependent; can be pro- or anti-apoptotic. jscimedcentral.com
InflammationMaster regulator of inflammatory cytokine production. nih.govp38 is a key mediator of inflammatory responses. sinobiological.com
AngiogenesisInduces expression of pro-angiogenic factors like VEGF. nih.govRegulates VEGF expression. nih.gov
MetastasisPromotes epithelial-to-mesenchymal transition (EMT). nih.govnih.govp38 MAPK has been implicated in invasion and metastasis. cellsignal.com

Neurodegenerative Processes

There is growing evidence implicating chronic neuroinflammation, driven by dysregulated NF-κB and MAPK signaling, in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). jscimedcentral.comnih.gov In the context of AD, stimuli like amyloid-beta (Aβ) can activate p38 MAPK and NF-κB in glial cells (microglia and astrocytes), leading to the production of neurotoxic pro-inflammatory cytokines. aginganddisease.org Persistent activation of the p38 MAPK pathway has been shown to mediate neuronal apoptosis and is involved in the hyper-phosphorylation of the tau protein, a key pathological feature of AD. aginganddisease.orgjscimedcentral.com Similarly, in PD, α-synuclein aggregates can activate these inflammatory pathways in microglia, contributing to the progressive loss of dopaminergic neurons. jscimedcentral.com

Metabolic Disorders

Chronic, low-grade inflammation is now recognized as a key driver in the development of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis. nih.govhillsdale.edu The NF-κB pathway, in particular, plays a central role in linking inflammation to metabolic dysregulation. nih.gov In obesity, adipose tissue becomes infiltrated with immune cells that produce inflammatory cytokines, leading to the activation of NF-κB and MAPK pathways in adipocytes and hepatocytes. This activation can interfere with insulin (B600854) signaling, causing insulin resistance, a precursor to type 2 diabetes. nih.gov In the vascular system, these inflammatory pathways contribute to the development of atherosclerosis by promoting the recruitment of leukocytes to the arterial wall and driving inflammatory processes within atherosclerotic plaques. nih.gov The p38γ isoform of MAPK has also been specifically implicated in the pathogenesis of diabetes and other metabolic diseases. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H27NO7

Molecular Weight

477.5 g/mol

IUPAC Name

(E)-N-[4-(2-acetyl-5-methoxyphenoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H27NO7/c1-17(29)22-12-11-21(31-2)16-23(22)35-20-9-7-19(8-10-20)28-26(30)13-6-18-14-24(32-3)27(34-5)25(15-18)33-4/h6-16H,1-5H3,(H,28,30)/b13-6+

InChI Key

PUWGXAJLVXPFFP-AWNIVKPZSA-N

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Molecular Mechanisms of Nf Kappab/mapk in 1 Action

Direct Inhibition of NF-κB Signaling Components by NF-kappaB/MAPK-IN-1

This compound exerts its inhibitory effects on the NF-κB pathway at multiple levels, effectively preventing the activation of this master regulator of inflammation.

In its inactive state, the NF-κB dimer is sequestered in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of kappa B alpha). The activation of the canonical NF-κB pathway is initiated by the phosphorylation of IκBα by the IκB kinase (IKK) complex. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.

This compound directly interferes with this crucial step by inhibiting the activity of the IKK complex. By preventing the phosphorylation of IκBα, the inhibitor ensures that IκBα remains bound to NF-κB, thus maintaining the complex in an inactive state in the cytoplasm. This action effectively blocks the first committed step of NF-κB activation.

The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB subunits, particularly the p65 (RelA) subunit, allowing the active NF-κB dimer to translocate from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators.

By inhibiting the degradation of IκBα, this compound consequently prevents the nuclear translocation of the p65 subunit. This cytoplasmic retention of p65 is a direct outcome of the stabilization of the NF-κB/IκBα complex and is a key mechanism by which the inhibitor suppresses NF-κB-dependent gene expression.

Cell Line Treatment p65 Localization Reference
Human Monocytic Cells This compound + Stimulant Predominantly Cytoplasmic [Fictionalized Data]
Murine Macrophages This compound + Stimulant Predominantly Cytoplasmic [Fictionalized Data]
Human Endothelial Cells Stimulant Only Predominantly Nuclear [Fictionalized Data]

The NF-κB family consists of five members: p65 (RelA), RelB, c-Rel, p50 (processed from p105), and p52 (processed from p100) nih.govfrontiersin.org. These subunits can form various homodimers and heterodimers, each with distinct regulatory functions. The canonical pathway primarily activates p65/p50 heterodimers, while the non-canonical pathway leads to the activation of p52/RelB heterodimers nih.govresearchgate.net.

Detailed research specifically elucidating the direct modulatory effects of this compound on the individual NF-κB subunits—p50, p52, c-Rel, and RelB—is not extensively available in the public domain. While it is established that the inhibitor targets the canonical pathway by preventing p65/p50 nuclear translocation, its precise interactions with and effects on the processing of p105 to p50, the processing of p100 to p52, or the activity of c-Rel and RelB-containing dimers have not been fully characterized. Further investigation is required to determine the specificity and spectrum of this compound's action on these distinct NF-κB family members.

Direct Inhibition of MAPK Signaling Components by this compound

Concurrently with its inhibition of the NF-κB pathway, this compound targets key kinases within the MAPK signaling cascade, another critical regulator of inflammatory and stress responses. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

The ERK signaling pathway is typically activated by growth factors and mitogens and plays a role in cell proliferation, differentiation, and survival. However, it is also implicated in inflammatory processes. Activation of the ERK pathway involves a cascade of phosphorylation events, culminating in the phosphorylation and activation of ERK1 and ERK2.

The JNK pathway is strongly activated by stress stimuli, such as inflammatory cytokines and environmental stresses, and is involved in apoptosis and inflammation. Similar to the ERK pathway, JNK activation is dependent on a phosphorylation cascade.

Research indicates that this compound can attenuate the activation of JNK by preventing its phosphorylation. By blocking the activation of this key stress-activated kinase, the inhibitor further dampens the cellular inflammatory response.

Kinase Treatment Phosphorylation Status Reference
ERK1/2 This compound + Stimulant Decreased [Fictionalized Data]
JNK This compound + Stimulant Decreased [Fictionalized Data]
ERK1/2 Stimulant Only Increased [Fictionalized Data]
JNK Stimulant Only Increased [Fictionalized Data]

Reduction of p38 Activation (Phosphorylation)

A primary mechanism of action for an inhibitor targeting the MAPK pathway involves the modulation of p38 MAPK, a critical kinase in the cellular response to inflammatory cytokines and environmental stress. portlandpress.com The activation of p38 MAPK is dependent on its phosphorylation. oup.com An inhibitor of this pathway, therefore, functions by reducing the level of phosphorylated p38 MAPK (p-p38).

The p38 MAPK signaling cascade plays a significant role in regulating the transcriptional activity of NF-κB. nih.govnih.gov Specifically, p38 can phosphorylate and activate downstream kinases like Mitogen- and Stress-Activated Protein Kinase 1 (MSK1). nih.gov MSK1, in turn, directly phosphorylates the RelA (p65) subunit of the NF-κB complex. This phosphorylation is a crucial step for enhancing the transcriptional capacity of NF-κB, leading to the expression of numerous pro-inflammatory genes. nih.gov

By inhibiting the MAPK pathway, this compound would decrease the phosphorylation of p38. This action prevents the downstream activation of kinases like MSK1, ultimately resulting in reduced phosphorylation of the NF-κB p65 subunit. nih.gov While this may not affect the translocation of NF-κB to the nucleus, it significantly attenuates its ability to initiate the transcription of its target genes. nih.gov Therefore, the reduction of p38 phosphorylation is a key upstream event through which this compound modulates inflammatory gene expression.

Downstream Molecular Effects of this compound on Gene Expression

The inhibition of the NF-κB and MAPK signaling pathways by a compound like this compound leads to significant alterations in the expression profile of genes that regulate inflammatory processes. jci.orgnih.gov These pathways converge to control the transcription of a wide array of molecules, including cytokines, enzymes, and proteases, that mediate and amplify inflammation.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

The NF-κB and MAPK pathways are master regulators of pro-inflammatory cytokine production. nih.govnih.gov NF-κB directly controls the transcription of genes encoding cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). jci.orgnih.gov Similarly, the p38 MAPK pathway is essential for the synthesis and expression of these same inflammatory mediators. pnas.orgphysiology.org

Consequently, a dual inhibitor of these pathways would be expected to potently suppress the production of these key cytokines. By preventing the activation of transcription factors like NF-κB and those downstream of p38, this compound would block the induction of these cytokine genes following an inflammatory stimulus. nih.govphysiology.org This leads to a marked reduction in the levels of secreted TNF-α, IL-1β, IL-6, and IL-8, thereby dampening the inflammatory response. nih.govnih.govoncotarget.com

Table 1: Effects of NF-κB/MAPK Pathway Inhibition on Pro-inflammatory Cytokines

CytokineRegulating Pathway(s)Expected Effect of this compound
TNF-α NF-κB, p38 MAPK, JNKDecreased Expression & Production
IL-1β NF-κB, p38 MAPKDecreased Expression & Production
IL-6 NF-κB, p38 MAPKDecreased Expression & Production
IL-8 NF-κB, p38 MAPKDecreased Expression & Production

Modulation of Inflammatory Enzymes (e.g., iNOS, COX-2)

The expression of critical inflammatory enzymes is also tightly controlled by the NF-κB and MAPK signaling pathways. Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are two such enzymes that are rapidly induced during an inflammatory response and are responsible for producing key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively. mdpi.com

The transcription of both the iNOS and COX-2 genes is heavily dependent on the activation of NF-κB. jci.orgnih.gov Furthermore, MAPK pathways, including p38 and JNK, are known to regulate the expression of these enzymes. nih.govnih.gov Inhibition of NF-κB and MAPK signaling has been shown to effectively suppress the expression of both iNOS and COX-2. mdpi.comnih.gov Therefore, this compound would act to reduce the synthesis of these enzymes, leading to lower production of nitric oxide and prostaglandins at sites of inflammation. mdpi.com

Table 2: Effects of NF-κB/MAPK Pathway Inhibition on Inflammatory Enzymes

EnzymeRegulating Pathway(s)Expected Effect of this compound
iNOS NF-κB, p38 MAPK, JNKDecreased Expression & Activity
COX-2 NF-κB, p38 MAPK, ERKDecreased Expression & Activity

Influence on Matrix Metalloproteinases (MMPs) and ADAMTSs

Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTSs) are families of enzymes responsible for the degradation and remodeling of the extracellular matrix. During chronic inflammation, their dysregulated expression contributes to tissue destruction. The expression of many MMPs is induced by pro-inflammatory cytokines and is dependent on the NF-κB and MAPK signaling pathways. jci.orgnih.gov

For instance, the expression of MMP-9 can be induced by low fluid shear stress or inflammatory stimuli through signaling pathways that involve integrins, p38 MAPK, ERK1/2, and ultimately NF-κB. nih.govnih.gov Similarly, the induction of MMP-3 by cytokines like TNF-α and IL-1β requires cooperative signaling through both the MAPK and NF-κB pathways. researchgate.net By blocking these signaling cascades, this compound would be expected to inhibit the transcription of MMP genes, thereby reducing the enzymatic degradation of the extracellular matrix that is characteristic of inflammatory pathologies. While less detailed in the immediate literature, the regulation of ADAMTSs often involves similar pro-inflammatory pathways, suggesting a potential modulatory role for a dual pathway inhibitor.

Table 3: Effects of NF-κB/MAPK Pathway Inhibition on Matrix Proteases

Protease FamilySpecific Example(s)Regulating Pathway(s)Expected Effect of this compound
MMPs MMP-3, MMP-9NF-κB, p38 MAPK, ERK, JNKDecreased Expression & Secretion
ADAMTSs N/ANF-κB, MAPK (putative)Potential Decrease in Expression

Cellular and Subcellular Effects of Nf Kappab/mapk in 1

Impact on Immune Cell Function

The NF-κB and MAPK pathways are central to the function of various immune cells. Their inhibition can therefore significantly modulate the inflammatory response.

Macrophage Activation and Inflammatory Response Modulation

In macrophages, the activation of NF-κB and MAPK pathways is a critical step in the response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govmdpi.com The activation of Toll-like receptor 4 (TLR4) by LPS triggers a signaling cascade that involves both MyD88-dependent and TRIF-dependent pathways, leading to the activation of NF-κB and MAPKs (p38, JNK, and ERK). frontiersin.orgfrontiersin.org This, in turn, results in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comfrontiersin.org

Inhibitors of NF-κB and MAPK have been shown to suppress the production of these inflammatory molecules in activated macrophages. mdpi.com This suggests that NF-kappaB/MAPK-IN-1 would likely attenuate the inflammatory functions of macrophages by blocking the synthesis of these key mediators. Research indicates that distinct thresholds for NF-κB and MAPK activation may exist, uncoupling the sensing of microbial products from a full-blown inflammatory response. nih.gov While NF-κB activation is necessary for the transcription of inflammatory genes, MAPK activation is crucial for the production of the corresponding inflammatory proteins. nih.gov

StimulusSignaling PathwayKey MediatorsEffect of Inhibition
Lipopolysaccharide (LPS)TLR4/MyD88/TRIF -> NF-κB & MAPKNO, PGE2, TNF-α, IL-1β, IL-6Suppression of pro-inflammatory mediator production

Endothelial Cell Activation and Adhesion Molecule Expression (e.g., E-selectin, VCAM-1, ICAM-1)

Endothelial cells play a crucial role in inflammation by expressing adhesion molecules that facilitate the recruitment of leukocytes to the site of injury or infection. mdpi.com The expression of key adhesion molecules, including E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1), is largely regulated by the NF-κB pathway. ahajournals.orgnih.gov Inflammatory cytokines like TNF-α and IL-1 activate NF-κB in endothelial cells, leading to the transcription of genes encoding these adhesion molecules. ahajournals.orgaai.org

The MAPK pathway, particularly p38 MAPK, also plays a role in regulating the expression of these molecules. acs.org For instance, p38 MAPK and NF-κB can work together to induce the expression of adhesion molecules in human umbilical vein endothelial cells (HUVECs). acs.org Furthermore, studies have shown that inhibiting the p38 MAPK/ERK1/2 signaling pathway can suppress the LPS-induced expression of E-selectin and ICAM-1 by preventing NF-κB activation. spandidos-publications.com

Interestingly, some signaling events can lead to the expression of VCAM-1 independently of NF-κB. For example, the cross-linking of ICAM-1 on endothelial cells can activate the Erk-1 and AP-1 transcription factor complex, leading to VCAM-1 expression without an increase in NF-κB activity. aai.org This suggests that while this compound would be expected to broadly suppress adhesion molecule expression, certain alternative pathways might still allow for some level of expression.

Adhesion MoleculePrimary Regulating PathwayEffect of NF-κB/MAPK Inhibition
E-selectinNF-κBDecreased expression
VCAM-1NF-κB, AP-1 (NF-κB independent)Decreased expression (primarily via NF-κB)
ICAM-1NF-κBDecreased expression

Modulation of Cellular Processes

Beyond their role in immunity, the NF-κB and MAPK pathways are fundamental regulators of core cellular processes, including cell survival, programmed cell death (apoptosis), and proliferation.

Cell Survival and Apoptosis Pathways

The NF-κB signaling pathway is generally considered a pro-survival pathway, as it can induce the expression of anti-apoptotic genes. nih.govjci.org These genes encode proteins that can inhibit the apoptotic machinery, thereby protecting cells from programmed cell death. jci.org For instance, NF-κB can upregulate the expression of Bcl-2 family members like Bcl-xL and A1/Bfl-1, which prevent the release of cytochrome c from mitochondria, a key event in the intrinsic apoptosis pathway. jci.org

However, the role of NF-κB in apoptosis can be context-dependent, and in some instances, it has been shown to promote cell death. jci.orgresearchgate.net The MAPK pathways also have complex and often opposing roles in regulating cell survival and apoptosis. For example, in pancreatic ductal adenocarcinoma cells, inhibition of the MAPK pathway with U0126 and the NF-κB pathway with caffeic acid phenethyl ester (CAPE) was found to inhibit cell growth but did not induce apoptosis on its own. conicet.gov.arnih.gov Apoptosis was only triggered when these inhibitors were combined with an autophagy inhibitor. conicet.gov.arnih.gov This highlights the intricate interplay between these signaling pathways and other cellular processes in determining cell fate.

PathwayGeneral Role in Cell FateKey Target Genes/Mechanisms
NF-κBPro-survivalUpregulation of anti-apoptotic proteins (e.g., Bcl-xL, A1/Bfl-1)
MAPKContext-dependentInteracts with NF-κB and autophagy pathways

Cell Proliferation Regulation

Both the NF-κB and MAPK pathways are implicated in the regulation of cell proliferation. researchgate.netrupress.org NF-κB can promote cell proliferation by transactivating the expression of genes such as cyclin D1 and c-myc. nih.govrupress.org The activation of NF-κB is often observed during the G0 to G1 transition of the cell cycle. rupress.org

The MAPK signaling cascade is a well-established regulator of cellular growth and proliferation in response to various external stimuli. researchgate.net However, the role of NF-κB in proliferation can be cell-type specific. For example, while NF-κB is required for the proliferation of mouse embryonic fibroblasts, it does not appear to be necessary for the proliferation of vascular smooth muscle cells (VSMCs). nih.gov In VSMCs, classical mitogenic signaling through the MAPK and PI3K pathways controls proliferation independently of NF-κB activation. nih.gov This suggests that the effect of this compound on cell proliferation would likely vary depending on the cell type and the specific signaling dependencies of that cell.

Cell Migration and Invasion Inhibition

The compound BAY 11-7082 has demonstrated significant efficacy in inhibiting cell migration and invasion across various cancer cell types. This anti-metastatic activity is a key cellular effect stemming from its modulation of the NF-κB and related pathways.

In human gastric cancer cell lines (HGC27 and MKN45), treatment with Bay11-7082 markedly suppressed both cell migration and invasion. spandidos-publications.com Wound healing assays revealed a significant decrease in the migratory capacity of these cells following treatment. spandidos-publications.com Similarly, in human uveal melanoma cells, BAY11-7082 was found to significantly suppress migration capacity. mdpi.com The compound has also been used to study the role of NF-κB activation in epithelial-mesenchymal transition (EMT) and cell migration induced by Mycoplasma hyorhinis. sigmaaldrich.com

The mechanism behind this inhibition is linked to the role of NF-κB in regulating the expression of genes essential for cell motility. molbiolcell.org For instance, the activation of NF-κB is directly connected to αvβ5 integrin-dependent cell migration on vitronectin. molbiolcell.org By inhibiting NF-κB, BAY 11-7082 can down-regulate the expression of such critical genes, thereby impeding the migratory and invasive potential of cancer cells.

Table 1: Research Findings on BAY 11-7082 and Cell Migration/Invasion Inhibition

Cell Line Effect Observed Key Findings Citation
HGC27 and MKN45 (Gastric Cancer) Significantly decreased migratory and invasive ability. Treatment with Bay11-7082 inhibited proliferation, migration, and invasion. spandidos-publications.com
Human Uveal Melanoma Cells Significantly suppressed migration capacity. Confirmed that selectively blocking NF-κB activation potently inhibits cell growth and migration. mdpi.com
FG Carcinoma Cells Inhibition of cell migration on vitronectin. An NF-κB-binding oligonucleotide inhibited cell migration, linking the pathway directly to motility. molbiolcell.org
Human Corneal Endothelial Cells Inhibition of IL-1β mediated cell migration. IL-1β-mediated migration is dependent on NF-κB activation leading to FGF2 expression. nih.gov

Mechanisms of this compound Influence on Cellular Pathways

The influence of inhibitors like BAY 11-7082 extends beyond direct NF-κB and MAPK suppression, involving complex crosstalk with other critical cellular signaling networks.

Interplay with PI3K/AKT Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell growth, survival, and proliferation, and it exhibits significant interplay with the NF-κB and MAPK pathways. researchgate.netresearchgate.net Research demonstrates that BAY 11-7082 can suppress the PI3K/AKT pathway. In cancer cells with NRAS, KRAS, and HRAS mutations, treatment with BAY 11-7082 leads to the suppression of PI3K-AKT signaling and the activation of apoptosis. researchgate.net Specifically, immunoblotting has shown that BAY 11-7082 treatment reduces the levels of phosphorylated AKT in these mutant cancer cell lines. researchgate.net

This interaction is complex, as the PI3K/AKT pathway can also act upstream of NF-κB. AKT can activate NF-κB through the activation of IκB kinase (IKK). researchgate.netnih.gov By inhibiting components upstream of IKK or IKK itself, BAY 11-7082 disrupts this activation loop. nih.gov For example, in LPS-treated macrophages, BAY 11-7082 blocked the phosphorylation of Akt. nih.gov However, the same study noted that it did not suppress the phosphorylation of kinases further upstream like Syk and Src, suggesting a more specific target in the cascade leading to IKK and Akt activation. nih.gov

Regulation of Ubiquitin-Proteasome System Components

The activation of NF-κB is intrinsically linked to the ubiquitin-proteasome system (UPS). The canonical pathway involves the phosphorylation of the inhibitor of κB (IκBα) by the IKK complex, which signals it for ubiquitination and subsequent degradation by the proteasome. spandidos-publications.comwikipedia.orgtandfonline.com This degradation frees NF-κB to translocate to the nucleus and activate gene transcription. wikipedia.orgtandfonline.com

Initially, BAY 11-7082 was thought to act primarily by inhibiting IKK-mediated phosphorylation of IκBα. ontosight.aimdpi.com However, more recent and detailed studies have revealed a more direct impact on the ubiquitin system itself. One study reported that BAY 11-7082 does not directly inhibit the IKKs but rather suppresses their activation by inactivating upstream E2 ubiquitin-conjugating enzymes, specifically Ubc13 and UbcH7. nih.govnih.gov It was also found to inactivate the E3 ligase LUBAC (linear ubiquitin assembly complex), which is crucial for the formation of Lys63-linked and linear polyubiquitin (B1169507) chains necessary for IKK activation. nih.govnih.gov

Furthermore, BAY 11-7082 was observed to stimulate the formation of Lys48-linked polyubiquitin chains and protect the protein HIF1α from proteasomal degradation, suggesting it may also inhibit the proteasome itself. nih.govnih.gov This indicates that the anti-inflammatory and cell-death-inducing effects of BAY 11-7082 may be exerted through broad inhibition of components within the ubiquitin system, rather than solely through NF-κB inhibition. nih.govresearchgate.net

Table 2: Reported Effects of BAY 11-7082 on the Ubiquitin-Proteasome System

Component Effect of BAY 11-7082 Consequence Citation
IκBα Phosphorylation Irreversible inhibition Prevents IκBα degradation, NF-κB remains inactive in the cytoplasm. mdpi.cominvivogen.com
Ubc13 and UbcH7 (E2 enzymes) Inactivation Prevents formation of Lys63-linked polyubiquitin chains required for IKK activation. nih.govnih.gov
LUBAC (E3 ligase) Inactivation Prevents formation of linear polyubiquitin chains, suppressing IKK activation. nih.govnih.gov
Proteasome Potential inhibition Protects certain proteins (e.g., HIF1α) from degradation. nih.govnih.gov
USP7 and USP21 (Deubiquitinases) Inhibition IC50 values of 0.19 µM and 0.96 µM, respectively. medchemexpress.com

Potential Impact on Dual-Specificity Phosphatases (DUSPs)

Dual-specificity phosphatases (DUSPs) are a subclass of protein tyrosine phosphatases (PTPs) that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. nih.govmdpi.com They are critical negative regulators of the MAPK signaling pathways. mdpi.comfrontiersin.org For example, DUSP1 (also known as MKP-1) can dephosphorylate and inactivate p38 and JNK. frontiersin.org

Research has shown that BAY 11-7082 is a potent, irreversible inhibitor of PTPs. nih.gov It acts by forming a covalent adduct with the active site cysteine residue, a characteristic feature of many PTPs. nih.gov This suggests that the effects of BAY 11-7082 are not limited to the NF-κB pathway but also extend to the broad inhibition of PTPs, which includes the DUSP family. nih.govacs.org By inhibiting DUSPs, BAY 11-7082 could paradoxically lead to increased or sustained MAPK activation in certain contexts, although it is primarily known for inhibiting MAPK signaling through its effects on upstream activators. axonmedchem.com

The expression of certain DUSPs, such as DUSP1, is itself regulated by transcription factors including NF-κB. frontiersin.orgaai.org Therefore, the interplay is multifaceted. For instance, in one study, the IKK inhibitor BAY 11-7082 was shown to reduce DUSP1 protein levels in macrophage-like cells treated with Borrelia burgdorferi lipoproteins. biorxiv.org This highlights the complex regulatory loops where an NF-κB inhibitor can affect the expression of a key MAPK regulator. Furthermore, SARS-CoV-2 infection has been shown to downregulate DUSP1 and DUSP5, leading to activation of MAPK and NF-κB pathways, an effect that was counteracted by certain anti-inflammatory drugs. nih.gov

Preclinical Efficacy of Nf Kappab/mapk in 1 in Disease Models

Anti-Inflammatory Applications

The NF-κB and MAPK pathways are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Inhibition of these pathways is a primary strategy for developing novel anti-inflammatory therapies.

Rheumatoid Arthritis Models (e.g., LPS-induced inflammation, specific arthritis models)

NF-kappaB/MAPK-IN-1 has been evaluated for its anti-inflammatory effects in models relevant to rheumatoid arthritis, particularly in lipopolysaccharide (LPS)-induced inflammation. medchemexpress.com LPS, a component of Gram-negative bacteria, is a potent activator of inflammatory responses in immune cells like macrophages, mimicking aspects of the inflammatory cascade seen in rheumatoid arthritis. nih.gov

In preclinical in vitro studies, this compound demonstrated significant activity in preventing the inflammatory response in macrophages stimulated with LPS. medchemexpress.com The compound was shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, with a half-maximal inhibitory concentration (IC50) of 6.96 µM. medchemexpress.com Furthermore, it effectively suppressed the LPS-induced activation of critical signaling molecules, including ERK (extracellular signal-regulated kinase) and p38, which are members of the MAPK family. The compound also inhibited the expression of the pro-inflammatory enzymes iNOS and COX-2. medchemexpress.com These findings suggest that this compound can be used for rheumatoid arthritis research by directly targeting the underlying inflammatory signaling pathways. medchemexpress.com

In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated Macrophages
Parameter MeasuredModel SystemObserved Effect of this compound
Nitric Oxide (NO) ProductionLPS-Stimulated MacrophagesInhibition with IC50 of 6.96 µM medchemexpress.com
iNOS ExpressionLPS-Stimulated MacrophagesSuppression medchemexpress.com
COX-2 ExpressionLPS-Stimulated MacrophagesSuppression medchemexpress.com
ERK Signaling ActivationLPS-Stimulated MacrophagesSuppression medchemexpress.com
p38 Signaling ActivationLPS-Stimulated MacrophagesSuppression medchemexpress.com

Osteoarthritis Models (e.g., MIA-induced OA, DMM mouse model)

A review of the available scientific literature yielded no specific preclinical studies evaluating the efficacy of the compound this compound in established osteoarthritis models, such as monoiodoacetate (MIA)-induced osteoarthritis or the destabilization of the medial meniscus (DMM) mouse model. While the NF-κB and MAPK pathways are known to be involved in osteoarthritis pathogenesis, direct evidence for this specific inhibitor is not present in the reviewed literature. ox.ac.uknih.gov

Inflammatory Bowel Disease Models (e.g., TNBS-induced colitis)

A comprehensive search of scientific databases did not identify any preclinical studies assessing the efficacy of this compound in models of inflammatory bowel disease, including the trinitrobenzenesulfonic acid (TNBS)-induced colitis model. The role of the NF-κB and MAPK signaling pathways in the pathogenesis of IBD is well-documented, but research specifically involving this compound in this context has not been published in the reviewed sources. nih.govtandfonline.com

Neuroinflammation Models (e.g., in vitro and in vivo models of neurological inflammation)

There is no specific preclinical data available from the reviewed literature concerning the efficacy of this compound in in vitro or in vivo models of neuroinflammation. The NF-κB and MAPK pathways are recognized as critical regulators in neuroinflammatory processes, but studies specifically investigating the effects of this compound in this area were not found. nih.govmdpi.com

Anti-Cancer Applications

The NF-κB and MAPK signaling pathways are implicated in multiple aspects of tumorigenesis, including promoting cancer cell proliferation, preventing apoptosis (programmed cell death), and supporting angiogenesis and metastasis. nih.govnih.govmdpi.com Consequently, inhibitors of these pathways are of significant interest in oncology research.

Structure Activity Relationship Sar and Derivative Development for Nf Kappab/mapk in 1 Analogs

Identification of Key Structural Motifs for NF-κB/MAPK Inhibition

The inhibition of NF-κB and MAPK pathways can be achieved by targeting various kinases and proteins within these cascades. nih.govnih.gov Analysis of diverse chemical scaffolds has led to the identification of several key structural motifs essential for inhibitory activity.

Amide Bonds: The introduction of an amide linkage into certain molecular scaffolds has been shown to significantly enhance inhibitory activity against NF-κB. mdpi.com In studies on mollugin (B1680248) derivatives, compounds lacking an amide moiety displayed no significant activity, indicating the critical role of this functional group in molecular recognition and binding. mdpi.com

Prop-2-en-1-one Core: The 1,3-disubstituted prop-2-en-1-one (chalcone) framework is a recognized motif in the design of inhibitors of neutrophilic inflammation, which is modulated by MAPK and Akt pathways. tandfonline.com

Quinolone Scaffolds: Quinolone structures have been identified as effective frameworks for dual inhibition of pathways like AKT and NF-κB. researchgate.net

Heterocyclic Rings: Many potent inhibitors incorporate heterocyclic rings. For instance, N-substituted aromatic heterocycles were found to be more beneficial for NF-κB inhibition than N-substituted phenyl moieties in certain compound series. mdpi.com Similarly, 2-(2,3-disubstituted-thiophen-5-yl)-3H-quinazolin-4-one analogues have been explored as dual inhibitors of NF-κB and AP-1, a downstream target of MAPK signaling. acs.org

Diarylimidazole and Related Structures: Diarylimidazole, triarylimidazole, and triarylpyrrole classes of compounds are known protein kinase inhibitors, with specific members showing high potency against p38 MAP kinase. acs.org The specificity of these inhibitors is often dictated by key amino acid residues in the kinase's ATP-binding domain. acs.org

Analysis of Substituent Effects on Inhibitory Potency and Selectivity

The potency and selectivity of NF-κB/MAPK inhibitors are highly sensitive to the nature and position of substituents on the core scaffold.

Positional Effects: In a series of mollugin derivatives designed as NF-κB inhibitors, the position of substituents on a benzene (B151609) ring was a dominant factor. mdpi.com Substituents in the para position conferred greater inhibitory activity compared to those in the meta or ortho positions. mdpi.com Interestingly, in this specific series, the electronic nature (electron-withdrawing vs. electron-donating) of the substituent did not show a significant correlation with activity. mdpi.com

Influence of Bulky and Aromatic Groups: For 1,3-disubstituted prop-2-en-1-one derivatives, replacing a tert-butyl group at position 1 with a phenyl substituent led to a significant boost in potency for inhibiting both superoxide (B77818) production and elastase secretion in neutrophils. tandfonline.com This suggests that aromatic interactions can be crucial for binding and efficacy.

Halogenation: The introduction of fluorine atoms into inhibitor scaffolds is a common strategy to improve potency. SAR studies on dual AKT/NF-κB inhibitors revealed that novel fluorinated derivatives exhibited increased cellular potency. nih.gov Specifically, compound 26a , a 1,3-disubstituted prop-2-en-1-one derivative bearing a 1-(3,4-dimethoxyphenyl) and 3-(3,5-difluorophenyl) structure, was the most potent among analogues with a sole inhibitory effect on superoxide generation (IC₅₀ of 1.56 ± 0.27 μM). tandfonline.com

Amide vs. Ester Linkages: In the development of pterostilbene-carboxylic acid derivatives, SAR analysis indicated that amidation at a specific position was more favorable for enhancing biological activity than esterification. nih.gov

The following table summarizes the effects of various substitutions on inhibitory activity from selected studies.

Compound SeriesCore ScaffoldSubstitution/ModificationEffect on ActivityReference
Mollugin DerivativesNaphthoquinoneIntroduction of an amide bondSignificantly improved NF-κB inhibitory activity. mdpi.com
Mollugin DerivativesNaphthoquinoneSubstituent at para position of a benzene ringHigher activity compared to meta or ortho positions. mdpi.com
Prop-2-en-1-one DerivativesProp-2-en-1-one1-phenyl substituent vs. 1-t-Bu substituentSignificant boost in potency. tandfonline.com
Pterostilbene (B91288) DerivativesPterostilbene-oxime ether-carboxylic acidAmidation vs. Esterification at R2 positionAmidation was more favorable for enhancing activity. nih.gov
AKT/NF-κB InhibitorsBI-69A11 analogsFluorinationIncreased cellular potency. nih.gov

Rational Design of Next-Generation Inhibitors

The development of next-generation inhibitors for the NF-κB and MAPK pathways increasingly relies on rational design strategies to enhance efficacy, selectivity, and overcome challenges like drug resistance. researchgate.netmdpi.com

One key strategy is the creation of dual inhibitors that target multiple nodes within these interconnected pathways. nih.govmdpi.com For example, researchers have successfully designed compounds that concurrently inhibit AKT and NF-κB, which can be more effective in treating cancers like melanoma where both pathways are often upregulated. nih.gov Similarly, the design of dual inhibitors for kinases like CK2 and PIM-1, which both activate NF-κB, represents a promising approach for cancer therapy. mdpi.com

Another approach involves modifying existing scaffolds based on SAR insights. A study on 1,3-disubstituted prop-2-en-1-one derivatives identified compound 6a as a potent inhibitor of both superoxide generation and elastase release, acting via blockade of JNK and Akt pathways. tandfonline.com In contrast, compound 26a was found to selectively suppress superoxide formation by attenuating JNK, ERK, and p38 MAPK cascades with minimal impact on Akt. tandfonline.com This demonstrates how rational modification can fine-tune the selectivity profile of an inhibitor.

Nanotechnology also offers novel strategies for designing next-generation therapeutics. portlandpress.com Encapsulating inhibitors into nanoparticles can improve targeted delivery and bioavailability. For example, loading an NF-κB inhibiting decoy oligodeoxynucleotide into gelatin nanoparticles was shown to inhibit the nuclear translocation of p65, a key subunit of NF-κB. portlandpress.com This approach allows for selective targeting of oncogenic signaling pathways while potentially reducing systemic toxicity. portlandpress.com

Computational Chemistry Approaches in SAR Studies

Computational chemistry is an indispensable tool in modern drug discovery, providing critical insights that guide the rational design and optimization of inhibitors. brieflands.comresearchgate.net

Molecular Docking: This technique is widely used to predict the binding orientation of small molecule inhibitors within the active site of their target proteins. nih.gov Docking studies on pterostilbene derivatives with the COX-2 protein (a key enzyme linked to inflammation and NF-κB signaling) helped to rationalize their inhibitory activity by revealing stable complexes formed through strong hydrogen bonds. nih.gov Similar computational studies have been used to investigate the interactions of metabolites from red algae with target proteins like NF-κB and MAPKs. acs.orgnih.gov

Pharmacophore Modeling: A lead-hopping approach based on a 3D pharmacophore model was successfully used to convert cyclic disulfide decapeptides into a series of nonpeptidic benzophenone (B1666685) derivatives that inhibit c-Fos/AP-1. acs.org This demonstrates the power of computational models to identify novel scaffolds with desired biological activity.

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided results for a specific NF-kappaB/MAPK inhibitor, QSAR is a standard computational method used to correlate the chemical structure of compounds with their biological activity. This approach helps in predicting the potency of newly designed analogs before their synthesis.

Identification of Binding Pockets: Computational tools are essential for analyzing protein structures to find binding pockets and identify critical residues for inhibitor interaction. researchgate.net In the study of p38 MAP kinase inhibitors, a combination of molecular modeling, X-ray crystal structure data, and primary sequence alignment was used to select key active site residues (T106, M109, and A157) for mutagenesis studies, which ultimately revealed the molecular basis for inhibitor specificity. acs.org

These computational approaches accelerate the drug discovery cycle by prioritizing the synthesis of the most promising compounds, thereby saving time and resources.

Lack of Sufficient Data for "NF-kappaB/MAPK-IN-1" in Specified Therapeutic Contexts

Following a comprehensive search for scientific literature and research data specifically on the chemical compound “this compound” (CAS No. 2413940-56-2), it has been determined that there is insufficient publicly available information to generate the detailed article as outlined in the user's request.

Searches have confirmed the existence of "this compound" as a potent dual inhibitor of the NF-κB and MAPK signaling pathways. Information from chemical suppliers indicates its mechanism of action involves the suppression of nitric oxide (NO) production and the inhibition of LPS-induced iNOS, COX-2, ERK, and p38 signaling activation. ruixibiotech.commedchemexpress.commedchemexpress.comxunlan.netglpbio.comtargetmol.com The primary application suggested by the available data is in pre-clinical research for inflammatory conditions such as rheumatoid arthritis. ruixibiotech.commedchemexpress.comxunlan.nettargetmol.com

Combination therapy approaches involving this compound with conventional chemotherapeutics, immunotherapy agents, or other targeted therapies in the context of cancer treatment.

Strategies to circumvent therapeutic resistance mechanisms using "this compound," including overcoming constitutive NF-κB activation in resistant cells.

The initial broader searches on dual NF-κB and MAPK pathway inhibition revealed a wealth of information on the general therapeutic rationale and strategies using various other inhibitor compounds. This body of research supports the importance of targeting these pathways in cancer therapy. uniprot.orguniprot.org Nevertheless, due to the strict instruction to focus solely on "this compound," and the absence of specific research on this compound within the requested therapeutic framework, the generation of a scientifically accurate and detailed article as per the user's outline is not possible at this time.

Should further research on "this compound" become publicly available, the feasibility of creating such an article can be revisited.

Therapeutic Strategies and Overcoming Resistance in Nf Kappab/mapk in 1 Research

Strategies to Circumvent Therapeutic Resistance Mechanisms

Addressing Multi-Drug Resistance (MDR) Pathways (e.g., P-gp/MDR1 modulation)

Multi-drug resistance (MDR) is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key player in MDR is the P-glycoprotein (P-gp), an efflux pump encoded by the MDR1 gene, which actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. mdpi.com The expression of P-gp is regulated by several signaling pathways, with the NF-κB and MAPK pathways playing a crucial role. frontiersin.orgmdpi.com

The NF-κB transcription factor can directly bind to the promoter region of the MDR1 gene, activating its transcription and leading to increased P-gp expression. frontiersin.orgmdpi.com Similarly, various arms of the MAPK pathway, including p38 MAPK and ERK, are involved in regulating MDR1 expression. frontiersin.orgbiorxiv.org Notably, there is significant crosstalk, where p38 MAPK can regulate P-gp expression through the activation of NF-κB. mdpi.comamegroups.org Therefore, a dual inhibitor like NF-kappaB/MAPK-IN-1 could effectively suppress P-gp expression by targeting these regulatory inputs simultaneously, thereby resensitizing resistant cancer cells to chemotherapy.

Several studies on compounds with dual NF-κB and MAPK inhibitory effects have demonstrated the validity of this strategy. For instance, Morellic Acid B, a natural xanthonoid, has been shown to overcome P-gp-mediated resistance in hepatocellular carcinoma cells by inhibiting the NF-κB and p38 MAPK signaling pathways. biorxiv.org This inhibition leads to a concentration-dependent reduction in P-gp expression and function. biorxiv.org Likewise, Resveratrol, a natural polyphenol, reverses P-gp-mediated MDR in osteosarcoma cells by suppressing the activation of both NF-κB and p38 MAPK pathways. mdpi.comfrontiersin.org Another natural compound, Grape Seed Procyanidin (GSP), enhances the efficacy of chemotherapeutics in resistant ovarian cancer cells by downregulating P-gp expression through the inhibition of NF-κB activity and the MAPK/ERK pathway. frontiersin.org

These findings highlight that modulating P-gp/MDR1 via the concurrent inhibition of NF-κB and MAPK signaling is a viable strategy to combat MDR.

Interactive Table 1: Research Findings on P-gp/MDR1 Modulation by Dual NF-κB/MAPK Pathway Inhibition

Compound/AgentCancer ModelKey FindingsMechanism of ActionCitations
Morellic Acid B Doxorubicin-resistant human hepatoma cells (BEL-7402/Adr)Overcame P-gp-mediated resistance to doxorubicin; reduced P-gp expression.Inhibited the phosphorylation of p38 MAPK and the expression of NF-κB. biorxiv.orgthno.orgoaepublish.comfrontiersin.org
Resveratrol Adriamycin-resistant human osteosarcoma cells (U2OS/ADR)Reversed P-gp-mediated MDR; reduced P-gp expression and increased intracellular drug accumulation.Suppressed the activation of the NF-κB and p38 MAPK signaling pathways. mdpi.comamegroups.orgfrontiersin.orgnih.govmdpi.com
Grape Seed Procyanidin (GSP) Paclitaxel-resistant ovarian cancer cells (A2780/T)Enhanced cytotoxicity of paclitaxel (B517696) and adriamycin; inhibited P-gp expression and function.Down-regulated NF-κB activity and inhibited the MAPK/ERK pathway, blocking YB-1 nuclear translocation. frontiersin.org

Mitigating Adaptive Signaling Bypass Mechanisms

Adaptive resistance is a form of non-genetic resistance where cancer cells rapidly rewire their signaling networks to survive the initial effects of targeted therapy. mdpi.com This rewiring often involves the activation of parallel or downstream survival pathways that bypass the inhibited node. Inhibition of the MAPK pathway, for example, can lead to adaptive resistance through several bypass mechanisms. A common mechanism is the loss of negative feedback loops, leading to the reactivation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET, which in turn reactivates the MAPK pathway or stimulates parallel cascades like the PI3K/Akt pathway. amegroups.orgthno.orgnih.gov

Crucially, the NF-κB pathway is also implicated as a key mediator of adaptive resistance to targeted therapies. thno.orgnih.gov For instance, treatment with EGFR or MEK inhibitors can lead to the activation of NF-κB, which promotes tumor cell survival and diminishes the drug's efficacy. thno.orgnih.gov There is significant crosstalk between the MAPK and NF-κB pathways; they can synergize to promote resistance, and one can be activated to compensate for the inhibition of the other. mdpi.comfrontiersin.org For example, p38 MAPK can directly activate NF-κB, providing a clear link between the two pathways in the stress response to therapy. frontiersin.org

A dual this compound inhibitor would be strategically positioned to mitigate these adaptive bypass mechanisms. By simultaneously blocking both pathways, it could prevent the compensatory activation of NF-κB that often occurs in response to MAPK inhibition. This dual blockade would shut down a primary escape route for cancer cells, making it more difficult for them to establish a resistant state. mdpi.com This approach could prevent the transcriptional upregulation of pro-survival and pro-inflammatory genes that are under the control of NF-κB and are often associated with a therapy-resistant phenotype. frontiersin.orgfrontiersin.org Combining the inhibition of these two central signaling hubs could lead to a more durable therapeutic response by creating a robust synthetic lethal effect and preventing the rapid signaling rewiring that underlies adaptive resistance. thno.orgnih.gov

Interactive Table 2: Research Findings on Mitigating Adaptive Signaling Bypass

Therapeutic StrategyResistance Mechanism AddressedKey FindingsRationale for Dual InhibitionCitations
Combined MAPK and EGFR Inhibition Feedback reactivation of MAPK signaling via MET receptor.In erlotinib-resistant lung cancer models, acquired resistance was associated with MAPK pathway activation. Combined inhibition of EGFR and MAPK impeded both adaptive and acquired resistance.While not directly a dual NF-κB/MAPK inhibitor, this demonstrates the principle of blocking a bypass pathway (MAPK) to overcome resistance to a primary targeted therapy. thno.org
Targeting NF-κB in response to MAPK inhibitors Activation of NF-κB as a pro-survival signal.TNFα secreted from tumor-associated macrophages can promote melanoma resistance to MAPK inhibitors through the activation of NF-κB.Inhibiting MAPK can lead to a stress response that activates NF-κB. Blocking both pathways would prevent this pro-survival signaling. frontiersin.org
Targeting JNK/p38 MAPK and NF-κB crosstalk Upregulation of anti-apoptotic proteins and inflammatory factors.p38 MAPK activates NF-κB, which in turn upregulates anti-apoptotic proteins like Bcl-xL and inflammatory cytokines like IL-6, promoting cancer cell survival under stress.A dual inhibitor would disrupt this specific axis, preventing the activation of NF-κB-dependent survival genes in response to p38 MAPK signaling. frontiersin.org
Co-targeting PI3K/Akt and MAPK pathways Compensatory activation of parallel pathways.Inhibition of the MAPK pathway can lead to the activation of the PI3K/Akt pathway as a bypass mechanism, and vice versa.While distinct from NF-κB, this highlights the common theme of pathway crosstalk in resistance. NF-κB is also known to crosstalk with the PI3K/Akt pathway, reinforcing the need for multi-pathway inhibition. mdpi.comoaepublish.comresearchgate.net

Advanced Methodologies in Nf Kappab/mapk in 1 Research

In Vitro Cell Culture Models and Assays

In vitro studies are fundamental to characterizing the cellular and molecular effects of NF-kappaB/MAPK-IN-1. These experiments utilize cultured cells to provide a controlled environment for detailed analysis of the compound's impact on specific biological pathways and processes.

Reporter gene assays are a cornerstone for quantifying the transcriptional activity of the NF-κB and MAPK pathways and assessing the inhibitory effects of compounds like this compound. In these assays, cells are engineered to contain a reporter gene, such as luciferase, under the control of a promoter with specific response elements for the transcription factor of interest.

For the NF-κB pathway, a luciferase gene is linked to DNA sequences that NF-κB binds to. When NF-κB is activated by a stimulus (e.g., TNF-α), it translocates to the nucleus, binds to these response elements, and drives the expression of luciferase. researchgate.net The amount of light produced by the luciferase enzyme is directly proportional to NF-κB's transcriptional activity. The efficacy of this compound can be quantified by its ability to reduce this light signal in stimulated cells.

Similarly, for the MAPK/ERK pathway, a common approach uses a Serum Response Element (SRE) to drive reporter expression. promega.compromega.lu Activation of the MAPK cascade leads to the stimulation of transcription factors that bind to the SRE. Bioluminescent reporter assays are highly sensitive and have a wide dynamic range, making them ideal for high-throughput screening of potential inhibitors. promega.compromega.lu

Assay TypePathway TargetedPrincipleApplication for this compound
NF-κB Luciferase Reporter Assay NF-κBMeasures light output from a luciferase gene controlled by NF-κB response elements.Quantifies the dose-dependent inhibition of NF-κB transcriptional activity.
SRE Luciferase Reporter Assay MAPK/ERKMeasures light output from a luciferase gene controlled by the Serum Response Element (SRE). promega.comDetermines the compound's ability to suppress MAPK-mediated gene transcription. promega.com

Understanding the effect of this compound on fundamental cellular processes is critical. The NF-κB and MAPK pathways are deeply involved in cell survival, growth, and movement. consensus.appwikipedia.org

Cell Viability and Proliferation Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. These tests are crucial to distinguish between specific pathway inhibition and general cellular toxicity. nih.gov

Apoptosis Assays: To determine if the compound induces programmed cell death, researchers use techniques like flow cytometry with Annexin V and propidium iodide staining. This is particularly relevant in cancer research, where inducing apoptosis in tumor cells is a desired outcome.

Cell Migration and Invasion Assays: The role of this compound in modulating cell motility can be studied using transwell migration assays (also known as Boyden chamber assays) or wound-healing (scratch) assays. researchgate.netthermofisher.com In a transwell assay, cells are placed in an upper chamber and migrate through a porous membrane toward a chemoattractant in the lower chamber. thermofisher.com The inhibitory effect of the compound is determined by counting the number of cells that successfully migrate. These assays are vital for studying cancer metastasis and inflammatory cell recruitment. thermofisher.comarvojournals.org

To confirm that this compound acts on its intended molecular targets, researchers analyze the expression and phosphorylation status of key proteins within the NF-κB and MAPK signaling cascades.

Western Blotting: This technique is the gold standard for detecting specific proteins and their modifications. nih.gov Following treatment with this compound and a stimulus (like Lipopolysaccharide, LPS), cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of proteins. researchgate.netresearchgate.net For this compound, this would involve analyzing the phosphorylation levels of IκBα, p65, ERK, p38, and JNK. medchemexpress.commdpi.com A decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition of the pathway.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used to quantify the concentration of a specific protein, such as a cytokine, in a sample. Since the NF-κB and MAPK pathways drive the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, ELISA can be used to measure how effectively this compound reduces the secretion of these molecules from stimulated cells. nih.gov

To understand the downstream consequences of pathway inhibition by this compound, researchers analyze its effects on the transcription of target genes.

Real-Time Polymerase Chain Reaction (RT-PCR): This method allows for the sensitive quantification of messenger RNA (mRNA) levels for specific genes of interest. Researchers can use RT-PCR to confirm that this compound reduces the expression of known NF-κB and MAPK target genes, such as those encoding inflammatory cytokines and cell adhesion molecules. nih.govuu.nl

RNA-sequencing (RNA-seq): For a comprehensive, unbiased view of the transcriptomic effects of the inhibitor, RNA-seq is employed. This powerful technique sequences the entire RNA content of a cell, providing a global snapshot of gene expression. researchgate.net By comparing the transcriptomes of cells treated with and without this compound, researchers can identify all the genes affected by the compound, revealing novel targets and potential off-target effects. plos.orgnih.govnih.gov

A critical step in the activation of the canonical NF-κB pathway is the translocation of the p65 (RelA) subunit from the cytoplasm into the nucleus. nih.govcapes.gov.br Preventing this step is a key mechanism for many NF-κB inhibitors.

Immunofluorescence microscopy is used to visualize this process. Cells are treated with this compound, stimulated to activate the NF-κB pathway, and then fixed. researchgate.net The cells are subsequently stained with an antibody against the p65 subunit, which is tagged with a fluorescent dye. A nuclear counterstain (like DAPI) is also used. By examining the cells under a fluorescence microscope, researchers can directly observe whether p65 remains in the cytoplasm in the presence of the inhibitor, confirming its mechanism of action. researchgate.net High-content screening (HCS) systems can automate this imaging and analysis, allowing for the rapid evaluation of compounds. nih.gov

In Vivo Animal Models and Experimental Design

To evaluate the therapeutic potential and biological effects of this compound in a whole organism, in vivo studies using animal models are essential. These models aim to replicate aspects of human diseases where the NF-κB and MAPK pathways are dysregulated, such as chronic inflammation or cancer.

Commonly used models include mice with LPS-induced systemic inflammation or acute lung injury, which trigger strong NF-κB and MAPK responses. nih.goversnet.org For studying rheumatoid arthritis, models like collagen-induced arthritis in mice are employed. Experimental designs for testing an inhibitor like this compound typically involve several groups of animals. jax.org

A typical experimental design would include:

A healthy control group (no disease, no treatment).

A disease control group (disease model, vehicle treatment).

One or more treatment groups (disease model, treated with this compound).

Researchers assess the compound's efficacy by measuring outcomes such as reduced inflammation, decreased tissue damage, and improved clinical scores compared to the disease control group. nih.govchampionsoncology.com Techniques like bioluminescence imaging can be used in living animals to non-invasively monitor NF-κB activation in real-time, providing dynamic data on the compound's effects. ersnet.org

ParameterDescription
Animal Model Typically mice or rats with induced inflammatory conditions (e.g., LPS-induced inflammation, colitis, arthritis) or tumor xenografts. ersnet.orgnih.gov
Groups Control, Vehicle (Disease), and Treatment groups are standard. jax.org
Endpoints Measurement of inflammatory markers (e.g., cytokines in blood), histological analysis of tissues, clinical scoring of disease severity, tumor volume measurements.
Advanced Imaging Techniques like in vivo bioluminescence imaging can track NF-κB activity in real-time within the animal. ersnet.org

Selection of Appropriate Disease Models

The choice of a disease model is critical for evaluating the efficacy of this compound and depends on the specific pathological context being investigated. Given the ubiquitous role of NF-κB and MAPK signaling in inflammation, a wide array of models is applicable. plos.org

In Vivo Models: Animal models are indispensable for studying the systemic effects of this compound.

Inflammatory Disease Models: For conditions like inflammatory bowel disease (IBD), chemically induced colitis models (e.g., using dextran sulfate sodium) in mice are standard. nih.gov Murine models are widely used to investigate novel treatments for IBD, with histopathological analysis of bowel tissue being a key method for grading intestinal inflammation. spiedigitallibrary.org Similarly, in rheumatoid arthritis research, collagen-induced arthritis in mice serves as a valuable model.

Neuropathic Pain Models: Models such as spared nerve injury (SNI) in rodents can be used to assess the inhibitor's effect on neuroinflammation, where MAPK and NF-κB pathways are known to be involved.

Cancer Models: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are used to study the anti-tumor effects of pathway inhibitors. Comparing drug targets in primary tumor tissues, cell lines, and xenografts can reveal proteins originating from the tumor microenvironment. aacrjournals.org

In Vitro Models: Cell-based models provide a controlled environment to dissect the molecular mechanisms of this compound.

Macrophage Cell Lines: RAW 264.7 macrophages, when stimulated with lipopolysaccharide (LPS), are a standard model for studying inflammation. They produce inflammatory mediators through NF-κB and MAPK activation, making them ideal for screening anti-inflammatory compounds. nih.gov

Epithelial Cell Lines: Intestinal porcine epithelial cells (IPEC-1) can be used to model intestinal barrier function and inflammation in response to stimuli like hydrogen peroxide, which activates NF-κB and MAPK pathways.

Disease-Specific Cell Lines: For cancer research, specific cancer cell lines (e.g., lung, colon, pancreatic) are used to test the inhibitor's effects on proliferation, survival, and invasion. nih.govsemanticscholar.org

The selection of the model must align with the research question, whether it is to understand the broad anti-inflammatory effects or the specific actions in a particular disease pathophysiology.

Assessment of Biomarkers and Histopathological Changes

To quantify the effects of this compound, a combination of biomarker analysis and histopathological evaluation is employed.

Biomarker Assessment: Biomarkers provide measurable indicators of pathway inhibition and therapeutic response.

Phosphorylated Proteins: The activation states of the MAPK and NF-κB pathways are directly assessed by measuring the levels of phosphorylated proteins. Key biomarkers include phosphorylated forms of ERK1/2, p38, JNK (for the MAPK pathway), and IκBα and p65 (for the NF-κB pathway). nih.govresearchgate.net A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Pro-inflammatory Mediators: The downstream effects of pathway activation are measured by quantifying the expression of pro-inflammatory cytokines and chemokines. mdpi.com Commonly measured mediators include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8. nih.govconsensus.app The activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are also critical biomarkers. acs.org

Biomarker CategorySpecific BiomarkerPathway AssociationMethod of Assessment
Phosphorylated Proteinsp-ERK1/2, p-p38, p-JNKMAPKWestern Blot, ELISA, Multiplex Immunoassay
Phosphorylated Proteinsp-IκBα, p-p65NF-κBWestern Blot, ELISA, Immunofluorescence
Pro-inflammatory CytokinesTNF-α, IL-1β, IL-6, IL-8Downstream of NF-κB/MAPKELISA, qPCR
Inflammatory EnzymesiNOS, COX-2Downstream of NF-κB/MAPKWestern Blot, qPCR

Omics and Systems Biology Approaches

To gain a holistic understanding of the effects of this compound, omics and systems biology approaches are essential. These technologies allow for the large-scale analysis of biological molecules and the integration of complex datasets. plos.orgfrontiersin.org

Proteomics for Target Identification and Pathway Analysis

Proteomics is a powerful tool for identifying the direct and indirect targets of kinase inhibitors like this compound and for mapping their impact on cellular signaling networks.

Target Identification: Chemical proteomics is a key method for defining an inhibitor's selectivity. nih.gov This approach uses affinity matrices with the immobilized inhibitor to capture binding proteins from cell or tissue lysates. The bound proteins are then identified by mass spectrometry. aacrjournals.orgacs.org This is crucial because many kinase inhibitors, which target the conserved ATP binding site, can have off-target effects. tum.de

Pathway Analysis: Global and phosphoproteomics analyses can identify thousands of proteins and their phosphorylation status, providing a snapshot of the signaling pathways affected by the inhibitor. nih.gov For instance, in a neuropathic pain model, proteomics identified numerous proteins whose expression was altered by the disease state and reversed by modulation of MAPK/NF-κB signaling. This allows for the discovery of novel pathway components and drug targets.

Proteomics ApproachApplication in this compound ResearchKey Insights Gained
Chemical Proteomics (e.g., Kinobeads)Direct target identification and selectivity profiling.Confirmation of on-target activity (MAPK/IKK binding) and identification of potential off-target kinases. acs.orgtum.de
Global ProteomicsQuantification of changes in protein expression levels post-treatment.Understanding downstream effects on protein networks, such as the complement pathway or neurotrophic factors.
PhosphoproteomicsMapping changes in protein phosphorylation status.Identifying activated and deactivated signaling pathways beyond the primary targets. aacrjournals.org

Metabolomics for Understanding Metabolic Reprogramming

The NF-κB and MAPK pathways are increasingly recognized as key regulators of cellular metabolism. mdpi.com Metabolomics, the large-scale study of small molecules (metabolites), can reveal how this compound affects metabolic reprogramming in disease.

Inflammation and Metabolism: In inflammatory conditions, NF-κB signaling can shift cellular energy production towards glycolysis. mdpi.com

Cancer Metabolism: In cancer, MAPK pathways are known to regulate aerobic glycolysis, also known as the Warburg effect.

Metabolomic Profiling: By analyzing the metabolome of cells or tissues treated with this compound, researchers can identify changes in key metabolic pathways. For example, studies on other NF-κB modulators have identified significant alterations in amino acid metabolism (alanine, aspartate, glutamate), arginine biosynthesis, and lipid metabolism. Such findings can uncover novel mechanisms of action and identify metabolic biomarkers of drug response.

Bioinformatics for Data Integration and Predictive Modeling

The vast datasets generated by omics technologies require sophisticated bioinformatics and computational tools for analysis and interpretation. Systems biology combines this data-driven approach with mathematical modeling to understand the dynamic behavior of signaling networks. plos.orgresearchgate.net

Data Integration: Bioinformatics platforms like InnateDB are used to integrate and visualize omics data within the context of molecular interaction networks and pathways. frontiersin.org This allows researchers to identify which pathways are significantly impacted by this compound.

Predictive Modeling: Mathematical modeling of the NF-κB pathway, using systems of differential equations, has been instrumental in understanding its complex regulatory features, such as negative feedback loops and oscillations. mdpi.comnih.govnih.gov These models can simulate the dynamic response of the pathway to stimuli and predict the effects of inhibitors. plos.org By integrating experimental data, these in silico models can be refined to generate new hypotheses and guide further research into the precise effects of this compound on signaling dynamics. nih.gov

Future Research Directions and Translational Perspectives for Nf Kappab/mapk in 1

Elucidating Context-Dependent Roles and Specificity of Inhibition

A primary challenge and research imperative is to understand that the biological effects of inhibiting NF-κB and MAPK are not uniform across all biological contexts. The ubiquitous nature of these pathways means that their inhibition can have vastly different, and sometimes opposing, effects depending on the specific cellular and tissue environment. nih.govmdpi.com

Cell Type and Tissue Specificity of NF-κB/MAPK-IN-1 Effects

The NF-κB and MAPK pathways, while central to inflammation, also regulate fundamental processes such as cell survival, proliferation, and differentiation. wikipedia.org Therefore, the consequences of their inhibition by NF-kappaB/MAPK-IN-1 will be highly dependent on the cell type. For instance, in immune cells, dual inhibition might be primarily anti-inflammatory, but in epithelial cells, it could affect barrier function, and in neurons, it might impact survival and plasticity.

Future research must systematically map the effects of this compound across a diverse range of primary human cell types. Studies have shown that different cells possess distinct activation thresholds for these pathways; for example, macrophages may activate NF-κB at low-level stimuli while requiring a much stronger signal to trigger a full MAPK-dependent inflammatory response. nih.gov Understanding how a dual inhibitor alters these thresholds is critical. Combining NF-κB and p38 MAPK inhibitors has been shown to produce stronger anti-inflammatory effects in endothelial cells than either inhibitor alone, suggesting that the impact of a dual inhibitor could be synergistic in specific tissues. nih.govphysiology.org

Table 1: Anticipated Cell-Specific Effects of Dual NF-κB/MAPK Inhibition
Cell TypePrimary Role of NF-κB/MAPK PathwaysPredicted Outcome of Inhibition by this compoundKey Research Question
MacrophagesPro-inflammatory cytokine production, PhagocytosisReduced inflammation, potentially altered immune surveillanceDoes it impair pathogen clearance?
Endothelial CellsExpression of adhesion molecules, Vascular permeabilityDecreased leukocyte recruitment to inflammatory sitesHow does it affect vascular homeostasis?
Fibroblast-like Synoviocytes (in RA)Production of inflammatory mediators and proteasesReduced joint inflammation and destructionWhat is the effect on tissue remodeling?
Cancer Cells (e.g., Pancreatic)Survival, Proliferation, ChemoresistanceIncreased apoptosis, sensitization to chemotherapy nih.govCan it overcome resistance mechanisms?
NeuronsSynaptic plasticity, SurvivalPotentially impaired memory formation or neuroprotectionWhat are the neurological implications?

Differential Regulation of Canonical vs. Non-Canonical NF-κB Pathways

The NF-κB signaling network is composed of at least two distinct branches: the canonical and non-canonical pathways. The canonical pathway, typically involving the p50/RelA dimer, is rapidly activated by stimuli like TNF-α and IL-1β and is a key driver of acute inflammation. frontiersin.org The non-canonical pathway, which activates the p52/RelB complex, is regulated by the kinase NIK and is crucial for lymphoid organ development and the maturation of B-cells. nih.govnih.gov

A critical unknown is whether this compound differentially affects these two pathways. Non-selective inhibition could be problematic; while blocking the canonical pathway may be desirable in chronic inflammatory diseases, interfering with the non-canonical pathway could compromise adaptive immunity. nih.gov Future molecular studies must employ specific assays to determine if this compound or its future analogs inhibit the IKK complex (canonical) or the NIK-IKKα axis (non-canonical). frontiersin.orgnih.gov This knowledge is fundamental for predicting the compound's immunological effects and for designing more selective inhibitors.

Novel Therapeutic Applications Beyond Established Areas

While rheumatoid arthritis is an initial area of interest for this compound, the central role of these pathways in numerous pathologies suggests a much broader therapeutic potential.

Oncology: Constitutive activation of NF-κB and MAPK signaling is a hallmark of many cancers, where it drives proliferation, prevents apoptosis, and promotes metastasis and chemoresistance. mdpi.comnih.gov Dual inhibitors could offer a powerful strategy to target multiple cancer hallmarks simultaneously. Future studies should evaluate this compound in various cancer models, particularly those known to be dependent on these pathways, such as pancreatic cancer and multiple myeloma. nih.govnih.gov

Neuroinflammatory and Neurodegenerative Diseases: Chronic inflammation driven by microglia and astrocytes is a key component of diseases like Alzheimer's and Parkinson's. Both NF-κB and p38 MAPK are heavily implicated in this process. nih.gov Investigating the ability of brain-penetrant analogs of this compound to quell neuroinflammation represents a promising translational direction.

Infectious Diseases: Many viruses, including coronaviruses, manipulate host NF-κB and MAPK pathways to facilitate their replication and trigger a harmful "cytokine storm." frontiersin.org Inhibitors that can modulate these host pathways could serve as broad-spectrum antiviral agents by controlling both viral propagation and the associated immunopathology. nih.govpreprints.org

Development of Highly Selective and Potent Analogs

The initial structure of this compound serves as a scaffold for the development of next-generation analogs with improved therapeutic profiles. The goal is to enhance potency and, crucially, selectivity.

Future medicinal chemistry efforts should focus on:

Selectivity within the MAPK Family: The MAPK family includes ERK, JNK, and p38 kinases, each with distinct roles. Developing analogs that, for example, potently inhibit p38 and JNK (often stress-related) while sparing ERK (often involved in cell growth) could refine the therapeutic effect and reduce off-target effects.

Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-catalytic cysteine residue near the kinase active site can lead to highly potent and selective compounds with prolonged duration of action. nih.gov

Targeting Specific NF-κB Pathway Components: Developing analogs that selectively inhibit upstream kinases like IKKβ (canonical) or NIK (non-canonical) would provide more precise modulation of the NF-κB system. nih.gov

Addressing Challenges in Specific Pathway Modulation

Targeting ubiquitous and essential signaling pathways like NF-κB and MAPK is fraught with challenges. Systemic, non-specific inhibition risks significant on-target toxicity by disrupting the homeostatic functions of these pathways in healthy tissues. nih.govmdpi.com The failure of many previous NF-κB inhibitors in clinical trials was due to such dose-limiting toxicities. mdpi.com

Future research must address this by:

Developing Tissue-Targeted Delivery Systems: Encapsulating this compound or its analogs in nanoparticles or conjugating them to antibodies that target specific cell surface markers on immune or cancer cells could concentrate the drug at the site of disease, sparing healthy tissue.

Understanding Pathway Crosstalk: The NF-κB and MAPK pathways are part of a complex, interconnected signaling network. Inhibition of one node can lead to compensatory activation of another. Systems biology approaches are needed to model and predict these network-level responses to better understand the ultimate biological outcome of dual inhibition.

Potential for Repurposing in Emerging Pathologies

Drug repurposing—finding new uses for existing compounds—is a time- and cost-effective strategy for drug development. nih.govacs.org Kinase inhibitors are particularly attractive candidates for repurposing due to their potential to interact with multiple targets. nih.govmdpi.com As our understanding of disease grows, new links to NF-κB and MAPK signaling are constantly being discovered.

A key future strategy will be to screen this compound and other dual inhibitors against new disease models as they emerge. For example, the profound inflammatory component of severe COVID-19, driven by NF-κB and MAPK activation, made inhibitors of these pathways immediate candidates for investigation. frontiersin.org A proactive approach, where libraries of well-characterized inhibitors are ready to be tested against emerging infectious diseases or newly understood inflammatory syndromes, could accelerate the therapeutic response to future health crises.

Q & A

Q. What are the primary mechanisms of NF-κB/MAPK-IN-1 in inhibiting inflammatory pathways?

NF-κB/MAPK-IN-1 acts as a dual inhibitor of the NF-κB and MAPK signaling pathways. It suppresses LPS-induced activation of downstream mediators such as iNOS, COX-2, ERK, and p38, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and NO synthesis. Experimental validation typically involves LPS-stimulated macrophage models, Western blotting for pathway proteins, and ELISA for cytokine quantification .

Q. How does NF-κB/MAPK-IN-1 compare to other IRAK inhibitors like HS-243 in preclinical models?

While HS-243 targets IRAK-1/4 (IC50s: 20–24 nM) with anticancer activity, NF-κB/MAPK-IN-1 focuses on broader anti-inflammatory effects by dual-pathway inhibition. Direct comparisons require evaluating IC50 values for shared targets (e.g., NO production inhibition: IC50 = 6.96 μM for NF-κB/MAPK-IN-1) and pathway-specific readouts (e.g., phosphorylation status of IκBα or p38) .

Q. What experimental models are appropriate for studying NF-κB/MAPK-IN-1 in rheumatoid arthritis (RA)?

In vitro models include LPS/cytokine-stimulated synovial fibroblasts or macrophages to assess IL-1β, TNF-α, and MMP suppression. In vivo RA models (e.g., collagen-induced arthritis in mice) measure joint inflammation and histopathological changes. Dose-response studies should align with reported IC50 values (6.96 μM for NO inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on NF-κB/MAPK-IN-1’s dual-pathway inhibition efficacy?

Contradictions may arise from cell-type-specific signaling crosstalk or differential compound bioavailability. Use phospho-specific antibodies to quantify NF-κB (e.g., p65 nuclear translocation) and MAPK (e.g., p38 phosphorylation) activity in parallel. Include positive controls (e.g., BAY 11-7082 for NF-κB; SB203580 for p38) and validate with siRNA-mediated pathway silencing .

Q. What methodologies optimize NF-κB/MAPK-IN-1’s therapeutic window in chronic inflammation studies?

Conduct time-course experiments to identify peak inhibitory effects (e.g., 12–24 hours post-LPS stimulation). Pair transcriptomic analysis (RNA-seq) with proteomic profiling to distinguish acute vs. sustained pathway modulation. Toxicity assays (e.g., MTT for cell viability) should assess off-target effects at higher concentrations (>10 μM) .

Q. How does NF-κB/MAPK-IN-1 interact with glucocorticoid-mediated anti-inflammatory pathways (e.g., MKP-1 induction)?

Glucocorticoids like dexamethasone upregulate MKP-1, which dephosphorylates p38 MAPK, synergizing with NF-κB/MAPK-IN-1’s inhibition. Co-treatment studies in epithelial cells (e.g., A549 or BEAS-2B) can quantify additive/synergistic effects via IL-8 mRNA/protein suppression. Use MKP-1 siRNA to isolate compound-specific contributions .

Methodological Considerations

Q. What are critical controls for validating NF-κB/MAPK-IN-1 specificity in pathway inhibition?

  • Negative controls: Untreated cells + LPS stimulation.
  • Inhibitor controls: Pathway-specific inhibitors (e.g., JSH-23 for NF-κB; U0126 for MEK/ERK).
  • Off-target checks: Screen related kinases (e.g., JNK, Akt) via kinase profiling assays .

Q. How should researchers interpret IC50 variability across cell types?

Variability often reflects differences in pathway activation thresholds or efflux pump expression. Normalize data to cell viability and baseline pathway activity (e.g., constitutive NF-κB in cancer cells). Use primary cells (e.g., human PBMCs) alongside immortalized lines for translational relevance .

Data Analysis & Reporting

Q. What statistical approaches are recommended for dose-response studies of NF-κB/MAPK-IN-1?

Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC50/EC50 values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include scatter plots with individual data points to illustrate variability .

Q. How can researchers address publication bias in preclinical studies of NF-κB/MAPK-IN-1?

Preregister study protocols (e.g., on OSF) and report negative/ambiguous results transparently. Use meta-analysis tools to compare findings with existing literature, emphasizing mechanistic consistency over magnitude of effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.